6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride
Overview
Description
WR99210, also known as 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine, is a potent folate pathway antagonist. Initially developed as an antimalarial drug candidate, it is now widely used for the selection of Plasmodium transfectants. WR99210 selectively targets the parasite’s dihydrofolate reductase thymidine synthase bifunctional enzyme but does not affect human dihydrofolate reductase .
Preparation Methods
The synthesis of WR99210 involves the formation of the triazine ring. One method includes the reaction of 2,4,5-trichlorophenol with 3-chloro-1,2-propanediol to form 2,4,5-trichlorophenoxypropanol. This intermediate is then reacted with 2,2-dimethyl-1,3-propanediamine to form the final product, WR99210 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
WR99210 undergoes various chemical reactions, including regioisomerization, which can affect its activity. The compound can be monitored for the presence of inactive regioisomers, particularly when not supplied as the hydrochloride salt or exposed to basic conditions . Common reagents and conditions used in these reactions include thin-layer chromatography, reverse-phase high-performance liquid chromatography, and UV-visible spectroscopy . Major products formed from these reactions include different isomers of WR99210.
Scientific Research Applications
WR99210 has several scientific research applications, particularly in the field of parasitology. It is used for the selection of Plasmodium transfectants and has potent activity against Plasmodium malaria parasites . WR99210 is also effective against Pyrimethamine-resistant Plasmodium falciparum strains and Toxoplasma gondii . Additionally, it is used in genetic modification studies of parasites in the laboratory .
Mechanism of Action
WR99210 exerts its effects by targeting the bifunctional dihydrofolate reductase thymidine synthase enzyme in parasites. The compound binds to the dihydrofolate reductase active site, blocking the production of tetrahydrofolate, which is essential for DNA synthesis and cell division . In contrast, WR99210 interacts only weakly with human dihydrofolate reductase .
Comparison with Similar Compounds
WR99210 is similar in structure to other triazine compounds such as cycloguanil and clociguanil, which are also dihydrofolate reductase inhibitors . WR99210 is unique in its potent activity against highly pyrimethamine-resistant parasites . Other similar compounds include pyrimethamine and trimethoprim, which also target the folate pathway but have different efficacy and resistance profiles .
Properties
IUPAC Name |
6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl3N5O2/c1-14(2)21-12(18)20-13(19)22(14)24-5-3-4-23-11-7-9(16)8(15)6-10(11)17/h6-7H,3-5H2,1-2H3,(H4,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZJYWCQPMNPRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30711-93-4 (hydrochloride) | |
Record name | WR 99210 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30952947 | |
Record name | 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazinane-2,4-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47326-86-3, 30711-93-4 | |
Record name | 1,6-Dihydro-6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47326-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | WR 99210 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazinane-2,4-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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